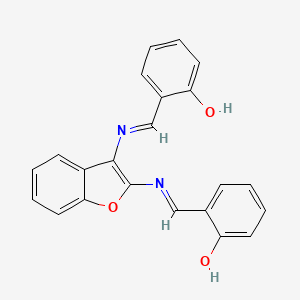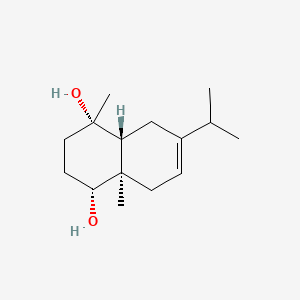
ATTAPULGITA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Attapulgite is a naturally occurring clay mineral composed of magnesium aluminum silicate. It is known for its unique crystalline structure and high surface area, which give it exceptional adsorption and catalytic properties. Attapulgite is primarily found in the southeastern United States, particularly in Georgia and Florida .
Aplicaciones Científicas De Investigación
Attapulgite has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and adsorbent for various reactions . In biology and medicine, attapulgite is used to treat non-infectious diarrhea by adsorbing toxins and bacteria in the digestive tract . In industry, it is used as a drilling fluid additive, concrete admixture, and rheology modifier . Additionally, attapulgite-based composite materials are being researched for their potential in energy conservation and environmental remediation .
Mecanismo De Acción
Target of Action
Attapulgite, a magnesium aluminium phyllosilicate , primarily targets the gastrointestinal tract, specifically the stomach and digestive tract . It is used in medicine to physically bind to acids and toxic substances present in these areas .
Mode of Action
The mode of action of attapulgite is primarily adsorptive . It binds to water, toxins, and bacteria, contributing to firmer stools and reducing fluid loss from diarrhea . This adsorption process helps in detoxifying the gastrointestinal tract and managing symptoms of diarrhea .
Pharmacokinetics
Attapulgite is an oral, nonabsorbed medication . It works by adsorbing (binding) large numbers of bacteria and toxins and reducing the loss of water . Given its nonabsorbed nature, it is likely that attapulgite remains largely within the gastrointestinal tract and is excreted in the feces .
Result of Action
The primary result of attapulgite’s action is the reduction of diarrhea symptoms. By adsorbing water, toxins, and bacteria, attapulgite contributes to firmer stools and reduces fluid loss . It also reduces the number of bowel movements, improves the consistency of loose or watery stools, and relieves the gastrointestinal cramping often associated with diarrhea .
Action Environment
The action of attapulgite can be influenced by environmental factors. For instance, the pH of the gastrointestinal tract can affect the adsorption capacity of attapulgite . Additionally, the presence of other substances in the stomach or intestines, such as food or other medications, may also influence the efficacy of attapulgite
Análisis Bioquímico
Biochemical Properties
Attapulgite has been found to interact with various biomolecules in the environment. For instance, in the context of sewage sludge composting, high iron Attapulgite interacts with humic substances, affecting their ratios and influencing the composting process .
Cellular Effects
The cellular effects of Attapulgite are largely dependent on its specific application and form. For example, amino-grafted Attapulgite/graphene oxide nanocomposites have been used for Pb(II) removal, demonstrating significant adsorption ability .
Molecular Mechanism
The molecular mechanism of Attapulgite’s action is complex and multifaceted. In the context of heavy metal ion adsorption, Attapulgite/graphene oxide nanocomposites interact with Pb(II) ions, facilitating their removal from solution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Attapulgite can change over time. For instance, during the composting process, the ratios of humic substances interacting with high iron Attapulgite change as the composting process progresses .
Transport and Distribution
The transport and distribution of Attapulgite within cells and tissues would depend on its specific form and application. For example, in the context of heavy metal ion adsorption, Attapulgite/graphene oxide nanocomposites would likely interact with Pb(II) ions in the environment rather than being transported into cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Attapulgite can be synthesized through various methods, including thermal and acid activation processes. These methods involve treating the raw mineral with heat and acids to enhance its adsorption capacity and purity . Another method involves the use of sonication and the addition of silver nitrate and sodium borohydride to create attapulgite-silver nanocomposites .
Industrial Production Methods: Industrial production of attapulgite involves mining the raw mineral from natural deposits, followed by processing to remove impurities. The mineral is then dried and ground into a fine powder or converted into a gel form, depending on its intended application .
Análisis De Reacciones Químicas
Types of Reactions: Attapulgite undergoes various chemical reactions, including adsorption, ion exchange, and surface complexation. These reactions are primarily physical and involve the trapping of particles such as toxins, bacteria, and heavy metals .
Common Reagents and Conditions: Common reagents used in reactions with attapulgite include acids, bases, and metal salts. For example, hydrothermal modification with exogenous silicon, magnesium, and calcium ions can enhance the mineral’s ability to immobilize heavy metals like cadmium .
Major Products Formed: The major products formed from reactions involving attapulgite include adsorbed complexes of toxins, bacteria, and heavy metals. These products are often used in environmental remediation and wastewater treatment .
Comparación Con Compuestos Similares
Attapulgite is often compared to other clay minerals such as bentonite and sepiolite. Unlike bentonite, which has a flatter and flakier structure, attapulgite has a rod-like crystalline structure that provides higher surface area and porosity . Sepiolite, another fibrous clay mineral, shares some similarities with attapulgite but differs in its chemical composition and adsorption properties . Attapulgite’s unique structure and properties make it particularly effective in applications requiring high adsorption capacity and stability in various conditions .
List of Similar Compounds:- Bentonite
- Sepiolite
- Montmorillonite
- Kaolinite
Attapulgite stands out among these compounds due to its unique rod-like structure and high adsorption capacity, making it a versatile material for various scientific and industrial applications .
Propiedades
Número CAS |
12174-11-7 |
|---|---|
Fórmula molecular |
AlFeH3MgO7Si2-3 |
Peso molecular |
278.32 g/mol |
InChI |
InChI=1S/Al.Fe.Mg.O5Si2.2H2O/c;;;1-6(2)5-7(3)4;;/h;;;;2*1H2/q;;;-2;;/p-1 |
Clave InChI |
ZYWNCCPSJWJYPR-UHFFFAOYSA-M |
SMILES canónico |
O.[OH-].[O-][Si](=O)O[Si](=O)[O-].[Mg].[Al].[Fe] |
Origen del producto |
United States |
Q1: What is the chemical composition of attapulgite?
A1: Attapulgite is a hydrated magnesium aluminum silicate. []
Q2: What is unique about the structure of attapulgite?
A2: Attapulgite possesses a distinctive fibrous structure composed of parallel aggregates resembling rods. This structure contributes to its large specific surface area and adsorption capacity. [, ]
Q3: Can the surface properties of attapulgite be modified?
A3: Yes, attapulgite can be modified to enhance its properties. For instance, treatment with sodium dodecyl sulfate (SDS) increases its negative surface charge, improving its adsorption capacity for cationic dyes like Auramine. [, ] Acid treatment can also purify attapulgite and enhance its dispersibility, leading to a more homogenous material. [, ]
Q4: How does the purification process impact attapulgite's properties?
A4: Purification of attapulgite, often using acid treatments, can significantly impact its properties. For example, purified attapulgite exhibits a higher specific surface area compared to its non-purified counterpart. [] This increase in surface area can further enhance its adsorption capabilities. []
Q5: What are some prominent applications of attapulgite?
A5: Attapulgite finds applications in various fields, including:
- Antidiarrheal medication: Attapulgite's adsorption properties make it effective in treating diarrhea. Research suggests that purified attapulgite from Mbodiene, Senegal, shows potential as an oral antidiarrheal agent. []
- Water treatment: Attapulgite demonstrates efficiency in removing heavy metals like lead (Pb) and copper (Cu) from wastewater. Modifications with compounds like lanthanum nitrate and iron chloride further enhance its adsorption capabilities. [, ]
- Construction materials: Attapulgite serves as a component in various building materials, including insulating bricks, ceramsite, and heat insulation boards. [, , , , ]
- Nanocomposite materials: When incorporated into materials like epoxy resin, attapulgite enhances their mechanical properties, including tensile strength and toughness. []
Q6: Can attapulgite be combined with other materials to create composites?
A6: Yes, attapulgite can be incorporated into various matrices to create composite materials with enhanced properties. For example, combining attapulgite with polylactic acid (PLA) results in a composite with improved rigidity and toughness compared to PLA alone. []
Q7: How does the addition of attapulgite affect the properties of polymers like polypropylene?
A7: Attapulgite can act as a nucleating agent in polymers like polypropylene (PP), affecting its crystallization behavior. The presence of attapulgite, especially when well-dispersed, can lead to the formation of PP transcrystals on its surface, influencing the polymer's mechanical and thermal properties. []
Q8: How does attapulgite behave in different pH environments?
A8: Attapulgite’s behavior can be influenced by the surrounding pH. Studies show that its ability to remove Chromium (VI) from aqueous solutions varies with pH. For instance, attapulgite exhibits higher removal efficiency at lower pH levels. [] Conversely, in acetic acid solutions, attapulgite tends to aggregate at pH levels below 3.5 but displays individual rod-like structures at pH 4 and above. []
Q9: How does the presence of attapulgite affect the hydraulic conductivity of soil mixtures?
A9: Attapulgite can significantly impact the hydraulic conductivity of materials like sand. Research indicates that increasing the attapulgite content in sand-attapulgite mixtures leads to a decrease in hydraulic conductivity, making it a potential substitute for soil-bentonite mixtures in applications like landfill cut-off walls. []
Q10: What are some areas of ongoing research related to attapulgite?
A10: Research on attapulgite continues to explore its potential in diverse areas, including:
- Drug delivery: Investigating its use in targeted drug delivery systems. []
- Environmental remediation: Exploring its application in removing pollutants, such as heavy metals and dyes, from water and soil. [, , ]
- Catalysis: Studying its potential as a catalyst or catalyst support in various chemical reactions. [, ]
- Material science: Developing novel composite materials with improved mechanical, thermal, and barrier properties. [, , ]
Q11: Are there any safety concerns regarding the use of attapulgite?
A11: While attapulgite is generally considered safe for many applications, further research is crucial to assess any potential long-term effects, particularly in contexts like drug delivery and environmental release. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)






